AT-0174

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

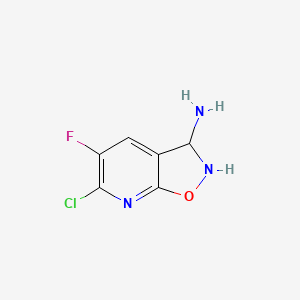

Molecular Formula |

C6H5ClFN3O |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

6-chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine |

InChI |

InChI=1S/C6H5ClFN3O/c7-4-3(8)1-2-5(9)11-12-6(2)10-4/h1,5,11H,9H2 |

InChI Key |

BFPUTYNKSBJBKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(NOC2=NC(=C1F)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

AT-0174 Mechanism of Action in Glioblastoma: A Technical Overview

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of only 12-15 months following diagnosis, even with aggressive treatment.[1][2][3][4] The current standard of care involves surgical resection followed by radiotherapy and the DNA-alkylating agent temozolomide (TMZ).[1][2] However, resistance to TMZ invariably develops, leading to tumor recurrence and progression.[1][5] A key mechanism of immune evasion and potential chemoresistance in glioblastoma involves the metabolic pathway of tryptophan catabolism.[1][2][5] Glioblastomas are characterized by the overexpression of tryptophan-catabolizing enzymes, indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), which are correlated with glioma severity and poor patient survival.[1] AT-0174 is a novel, orally active, dual inhibitor of both IDO1 and TDO2 enzymes, developed to counteract this immunosuppressive mechanism.[1][6]

Core Mechanism of Action: Dual Inhibition of IDO1 and TDO2

The primary mechanism of action of this compound is the potent and specific inhibition of the IDO1 and TDO2 enzymes.[6] These enzymes are the rate-limiting steps in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment (TME) of glioblastoma, elevated IDO1 and TDO2 activity leads to two key outcomes that promote tumor growth and immune evasion:

-

Tryptophan Depletion: The accelerated conversion of tryptophan into kynurenine depletes the local concentration of this essential amino acid. Tryptophan starvation can induce anergy and autophagy in effector T cells, particularly CD8+ cytotoxic T lymphocytes, thereby blunting the anti-tumor immune response.[1]

-

Kynurenine Accumulation: The resulting high concentration of kynurenine and its downstream metabolites act as immunosuppressive signaling molecules. Kynurenine activates the Aryl hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T cells into immunosuppressive CD4+ FoxP3+ regulatory T cells (Tregs).[1]

By inhibiting both IDO1 and TDO2, this compound effectively blocks this pathway. This action is intended to reverse the immunosuppressive TME by increasing local tryptophan levels and decreasing the production of kynurenine, thereby restoring the function of cytotoxic T cells and reducing the prevalence of Tregs.[1][2]

Signaling Pathway of Tryptophan Catabolism in Glioblastoma

The following diagram illustrates the tryptophan catabolism pathway and the points of inhibition by this compound.

Caption: Tryptophan catabolism pathway in the glioblastoma TME and inhibition by this compound.

Preclinical Efficacy and Synergy with Temozolomide

Preclinical studies using an orthotopic GL261 mouse model of glioblastoma have demonstrated the therapeutic potential of this compound, particularly in combination with the standard-of-care chemotherapy, temozolomide (TMZ).[1][2][5]

While this compound administered as a monotherapy had no significant effect on tumor growth or overall survival, it showed marked synergy when combined with TMZ.[1][2] TMZ treatment alone reduced tumor growth and improved survival, but it also led to an undesirable increase in the infiltration of immunosuppressive CD4+ Tregs.[1][2][5] The combination of this compound with TMZ not only further decreased tumor growth and significantly improved survival but also reversed the TMZ-induced immunosuppression by elevating the presence of cytotoxic CD8+ T cells and decreasing the infiltration of CD4+ Tregs.[1][2] This suggests that this compound prevents the development of Treg-mediated chemoresistance to TMZ.[2]

Synergistic Mechanism with Temozolomide

The following diagram illustrates the proposed synergistic mechanism of action between this compound and Temozolomide.

Caption: Synergistic anti-tumor mechanism of this compound and Temozolomide in glioblastoma.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical evaluations of this compound in glioblastoma models.

Table 1: Pharmacodynamic Effect of Oral this compound on Tumor Metabolites [1]

| Treatment Group (Oral Dose) | Tumor Tryptophan Level Change | Tumor Kynurenine Level Change |

| This compound (60 mg/kg) | Dose-dependent increase | Dose-dependent decrease |

| This compound (120 mg/kg) | Dose-dependent increase | Dose-dependent decrease |

| This compound (240 mg/kg) | Dose-dependent increase | Dose-dependent decrease |

Data from a subcutaneous syngeneic tumor model using GL261 cells over-expressing IDO1 and TDO2. Measurements were taken 2 hours post-administration.[1]

Table 2: Efficacy in Orthotopic GL261 Glioblastoma Mouse Model [1][2][5]

| Treatment Group | Effect on Tumor Growth | Effect on Median Survival | Effect on CD8+ T Cell Infiltration | Effect on CD4+ Treg Infiltration |

| Vehicle Control | Baseline Growth | Baseline Survival | Baseline | Baseline |

| This compound (120 mg/kg/day) | No significant effect | No significant effect | Not specified | Not specified |

| Temozolomide (TMZ) | Decreased | Improved | Not specified | Increased |

| This compound + TMZ | Further Decreased | Significantly Improved | Elevated | Decreased |

Experimental Protocols

Orthotopic Glioblastoma Mouse Model and Efficacy Study [1][2][5]

-

Cell Line: Murine glioma GL261 cells engineered to express luciferase (GL261(luc2)).

-

Animal Model: Female C57BL/6J mice.

-

Implantation: Mice were anesthetized, and 2 x 10^5 GL261(luc2) cells were stereotactically implanted into the striatum of the brain.

-

Treatment Initiation: Treatment began on day 7 post-implantation.

-

Dosing Regimen:

-

Vehicle Control: Administered orally (PO).

-

This compound: 120 mg/kg administered daily via oral gavage (PO).

-

Temozolomide (TMZ): 8 mg/kg administered intraperitoneally (IP) every 2 days for five 8-day cycles.

-

Combination: Both this compound and TMZ were administered as per their respective schedules.

-

-

Monitoring: Tumor growth was monitored via bioluminescence imaging. Survival was monitored daily.

Pharmacodynamic Study Protocol [1]

-

Model: Mice bearing subcutaneous syngeneic tumors derived from GL261 cells over-expressing human IDO1 (GL261-hIDO1).

-

Dosing: On day 12 following tumor inoculation, mice were administered a single oral dose of either vehicle control or this compound (60, 120, or 240 mg/kg).

-

Sample Collection: Mice were euthanized 2 hours after dosing. Blood (for plasma) and tumor tissue were collected.

-

Analysis: Tryptophan and kynurenine levels in plasma and tumor tissue extracts were quantified using a standardized analytical method, likely HPLC or LC-MS/MS, with 3-Nitro-L-Tyrosine used as an internal standard.

Experimental Workflow

The following diagram outlines the workflow for the preclinical evaluation of this compound in the orthotopic glioblastoma model.

Caption: Workflow for the in vivo efficacy study of this compound in an orthotopic GBM model.

Clinical Status

This compound is currently being evaluated in a Phase 1 clinical trial (this compound-001) for patients with advanced or metastatic solid tumors, which includes glioblastoma multiforme.[7] This study aims to assess the safety, tolerability, pharmacokinetics, and to determine the maximum tolerated dose of this compound.[7]

This compound is a dual IDO1/TDO2 inhibitor that targets a key immunosuppressive pathway in the glioblastoma microenvironment. Its mechanism of action involves the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine, leading to an enhanced anti-tumor immune response. Preclinical data strongly support a synergistic relationship with temozolomide, where this compound appears to abrogate Treg-mediated chemoresistance. This combination therapy significantly improves survival in mouse models of glioblastoma, providing a strong rationale for its ongoing clinical investigation as a novel therapeutic strategy for this devastating disease.

References

- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abta.org [abta.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]

AT-0174: A Technical Guide to Dual IDO1/TDO2 Inhibition in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic pathway involving the conversion of tryptophan to kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2), has emerged as a critical axis in tumor immune evasion. Elevated expression and activity of both enzymes within the tumor microenvironment lead to the depletion of tryptophan, essential for T-cell function, and the accumulation of immunosuppressive kynurenine metabolites. This dual-pronged mechanism fosters an immunologically quiescent state, enabling tumor progression and resistance to therapies. AT-0174 is a novel, orally bioavailable small molecule designed as a potent dual inhibitor of both IDO1 and TDO2. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical and emerging clinical data, and presenting detailed experimental methodologies for its evaluation.

The IDO1/TDO2 Pathway in Immuno-Oncology

IDO1 and TDO2 are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] While historically viewed as distinct enzymes with different tissue expression profiles—TDO2 being predominantly hepatic and IDO1 more broadly expressed, particularly in response to inflammatory stimuli like interferon-gamma (IFN-γ)—both are now understood to be co-opted by various cancers to suppress anti-tumor immunity.[3][4]

The immunosuppressive effects of IDO1/TDO2 activity are twofold:

-

Tryptophan Depletion: The local depletion of tryptophan within the tumor microenvironment stalls the proliferation and activation of effector T-cells, which are highly sensitive to the availability of this essential amino acid.[4]

-

Kynurenine Accumulation: The generation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5] AhR activation in immune cells promotes the differentiation of naïve T-cells into regulatory T-cells (Tregs) and induces a tolerogenic phenotype in dendritic cells, further dampening the anti-tumor immune response.[5]

Given that tumors can express IDO1, TDO2, or both, a dual inhibitor like this compound offers a more comprehensive approach to blocking this critical immune escape pathway compared to selective inhibitors of either enzyme alone.[4]

This compound: Mechanism of Action and Preclinical Profile

This compound is an isoxazolopyridin-3-amine compound that acts as a competitive inhibitor of both IDO1 and TDO2.[6]

Enzymatic Inhibition

This compound demonstrates potent and balanced inhibitory activity against both IDO1 and TDO2 enzymes.

| Enzyme | IC50 (µM) |

| IDO1 | 0.17[6][7] |

| TDO2 | 0.25[6][7] |

Pharmacological Selectivity

This compound exhibits a favorable selectivity profile with weak interactions at other tryptophan-related enzymes.

| Enzyme/Receptor | Inhibitory Activity |

| Monoamine Oxidase A (MAO-A) | No significant inhibition[8] |

| Monoamine Oxidase B (MAO-B) | IC50 = 6.38 µM[8] |

| Tryptophan Hydroxylase (TH) | No significant inhibition[8] |

| Aryl Hydrocarbon Receptor (AhR) | No direct activation detected[8] |

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity and immunomodulatory effects in various preclinical cancer models.

Glioblastoma

In an orthotopic mouse model of glioblastoma using GL261(luc2) cells, this compound in combination with the standard-of-care chemotherapy temozolomide (TMZ) showed significant synergy.[8][9]

-

Monotherapy: this compound alone did not significantly affect tumor growth or survival.[8][9]

-

Combination Therapy (this compound + TMZ): The combination therapy resulted in a significant decrease in tumor growth and a marked improvement in median survival compared to either agent alone.[8][9]

-

Immune Modulation: The combination treatment led to an increase in cytotoxic CD8+ T-cell infiltration and a decrease in immunosuppressive CD4+ Treg infiltration within the tumor microenvironment.[8]

Non-Small Cell Lung Cancer (NSCLC)

In a cisplatin-resistant (CR) NSCLC mouse model, this compound demonstrated the ability to overcome resistance and enhance the efficacy of anti-PD-1 immunotherapy.[6]

-

Compensatory Upregulation: Selective IDO1 inhibition in CR tumors led to a compensatory upregulation of TDO2.[6]

-

Dual Inhibition: this compound, as a dual inhibitor, suppressed tumor growth more effectively than a selective IDO1 inhibitor.[6]

-

Combination with Anti-PD-1: The combination of this compound with an anti-PD-1 antibody resulted in greater tumor growth suppression and improved overall survival compared to either monotherapy.[6]

-

Immune Modulation: Treatment with this compound led to an increase in the frequency of NKG2D on NK and CD8+ T cells and a reduction in Tregs and myeloid-derived suppressor cells (MDSCs).[6]

Ovarian Cancer

In a syngeneic model of high-grade serous carcinoma (HGSC), this compound demonstrated single-agent efficacy.[10]

-

Tumor Burden: Daily oral administration of this compound significantly reduced tumor burden compared to vehicle controls.[10]

-

Pharmacodynamic Effects: Treatment resulted in lower serum levels of kynurenine.[10]

-

Immune Modulation: this compound treatment reduced the infiltration of F4/80+ tumor-associated macrophages.[10]

Pharmacodynamic Effects of this compound in vivo

A key measure of this compound's biological activity is its ability to modulate the levels of tryptophan and kynurenine in the tumor and plasma.

In mice with subcutaneous GL261 tumors overexpressing either human IDO1 or TDO2, orally administered this compound led to a dose-dependent increase in tryptophan and a decrease in kynurenine in the tumor tissue.[8] A dose of 120 mg/kg was identified as the minimum efficacious oral dose that significantly decreased the kynurenine to tryptophan (K:T) ratio.[8]

| Dose of this compound (mg/kg) | Effect on Tumor Tryptophan | Effect on Tumor Kynurenine | Effect on K:T Ratio |

| 60 | - | - | - |

| 120 | - | Significant Decrease | Significant Decrease |

| 240 | Significant Increase | Significant Decrease | Significant Decrease |

Clinical Development of this compound

This compound is currently being evaluated in a Phase I clinical trial in subjects with advanced solid malignancies (NCT identifier not specified, but registered on ANZCTR).[11][12]

-

Study Design: The study is a dose-escalation trial to evaluate the safety, tolerability, pharmacology, and preliminary efficacy of this compound.[11]

-

Dosing Regimen: The trial is exploring once-daily oral administration of this compound in 28-day cycles.[11]

-

Pharmacokinetic and Pharmacodynamic Assessments: The study includes the collection of pharmacokinetic (PK) samples and the measurement of plasma concentrations of tryptophan and kynurenine to assess the pharmacodynamic (PD) profile of the drug.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

Cell-Based IDO1/TDO2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the production of kynurenine in cells engineered to express IDO1 or TDO2.

Materials:

-

Cell lines engineered to express human IDO1 (e.g., LLC-hIDO1) or human TDO2 (e.g., GL261-hTDO2).[6]

-

Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum.[8]

-

This compound or other test compounds, solubilized in DMSO.[7]

-

L-tryptophan.

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent: p-dimethylaminobenzaldehyde in acetic acid).[12]

-

96-well cell culture plates.

-

Plate reader for absorbance measurement.

Procedure:

-

Cell Seeding: Seed the engineered cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[12]

-

Compound Addition: Add the test compounds (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 1 hour.[7][12]

-

Substrate Addition: Add L-tryptophan to the wells. For IDO1-expressing cells that require IFN-γ induction, add IFN-γ at this step.[12]

-

Incubation: Incubate the plate for 24-72 hours at 37°C.[7][12]

-

Kynurenine Detection:

-

Transfer a portion of the cell culture supernatant to a new plate.

-

Add Ehrlich's reagent to each well.

-

Incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

-

-

Data Analysis: Calculate the concentration of kynurenine produced in each well based on a standard curve. Determine the IC50 value of the test compound by plotting the percentage of inhibition of kynurenine production against the compound concentration.

In Vivo Murine Tumor Models

These protocols describe the establishment and use of syngeneic mouse tumor models to evaluate the efficacy of this compound.

Animals:

-

Female C57BL/6J mice, 7-9 weeks old.[8]

Cell Lines:

-

GL261(luc2) for orthotopic glioblastoma model.[8]

-

Lewis Lung Carcinoma (LLC) or cisplatin-resistant LLC (LLC-CR) for subcutaneous NSCLC model.[6]

Orthotopic Glioblastoma Model:

-

Cell Implantation: Stereotactically implant GL261(luc2) cells into the striatum of the mice.[8]

-

Treatment Initiation: Begin treatment on day 7 post-implantation.[8]

-

Dosing Regimens:

-

Monitoring: Monitor tumor growth via bioluminescence imaging and record animal survival.[8]

-

Endpoint Analysis: At the study endpoint, tumors can be harvested for immune cell infiltration analysis by flow cytometry or immunohistochemistry.[8]

Subcutaneous NSCLC Model:

-

Cell Inoculation: Subcutaneously inoculate LLC or LLC-CR cells into the flanks of the mice.[6]

-

Treatment Initiation: Begin treatment when tumors reach a palpable size.

-

Dosing Regimens:

-

Monitoring: Measure tumor volume regularly and record animal survival.[6]

-

Endpoint Analysis: At the study endpoint, collect tumors and serum for analysis of immune cell populations and tryptophan/kynurenine levels.[6]

Pharmacodynamic Analysis of Tryptophan and Kynurenine

This protocol outlines the measurement of tryptophan and kynurenine in plasma and tumor tissue.

Sample Preparation:

-

Plasma: Collect blood from mice and centrifuge to separate plasma.[8]

-

Tumor Tissue: Dissect tumor tissue and homogenize.[8]

-

Extraction:

-

For plasma, mix 100 µL of the sample with 100 µL of potassium phosphate buffer containing an internal standard (e.g., 3-Nitro-L-Tyrosine).[8]

-

For tumor homogenates, perform a suitable extraction procedure.

-

Analysis by HPLC:

-

High-performance liquid chromatography (HPLC) is a sensitive method for the quantification of tryptophan and kynurenine. Specific column types, mobile phases, and detection methods (e.g., UV or mass spectrometry) should be optimized for the specific application.

Signaling Pathways and Experimental Workflows

IDO1/TDO2 Inhibition Pathway

Caption: The IDO1/TDO2 pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: A generalized workflow for preclinical in vivo efficacy studies of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a key mechanism of tumor-induced immunosuppression. Its dual inhibition of IDO1 and TDO2 provides a comprehensive approach to reversing the metabolic reprogramming of the tumor microenvironment. Preclinical data strongly support its potential in combination with standard-of-care chemotherapies and immunotherapies to improve treatment outcomes in a variety of solid tumors. The ongoing Phase I clinical trial will provide crucial insights into its safety and efficacy in patients, paving the way for its further development as a novel cancer therapeutic.

References

- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 11. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 12. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

AT-0174: A Novel Dual Inhibitor of IDO1 and TDO2 for Reprogramming the Tumor Microenvironment via the Kynurenine Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AT-0174 is an orally active, novel small molecule that acts as a potent dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2). These two enzymes are the rate-limiting steps in the kynurenine pathway of tryptophan catabolism, a critical metabolic pathway implicated in cancer-associated immune evasion. By simultaneously blocking both IDO1 and TDO2, this compound aims to overcome the compensatory mechanisms that can limit the efficacy of single-enzyme inhibitors. Preclinical data demonstrate that this compound effectively reduces kynurenine levels, modulates the tumor microenvironment by decreasing regulatory T cells (Tregs) and increasing effector cells, and exhibits synergistic anti-tumor activity when combined with other cancer therapies. A Phase I clinical trial is currently underway to evaluate its safety and efficacy in patients with advanced solid malignancies.

Introduction: The Kynurenine Pathway in Oncology

The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a key mechanism by which tumors evade the host immune system. Two enzymes, IDO1 and TDO2, initiate this pathway by converting tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.

-

IDO1 is an extrahepatic enzyme induced by pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), and is frequently overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment (TME).

-

TDO2 is primarily expressed in the liver for tryptophan homeostasis but is also aberrantly expressed in various cancers, such as glioblastoma and high-grade serous carcinoma.[1][2]

The accumulation of kynurenine and the depletion of tryptophan in the TME have profound immunosuppressive effects:

-

Tryptophan Depletion: Stalls the proliferation of effector T cells and Natural Killer (NK) cells, which are essential for anti-tumor immunity.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of naïve T cells into immunosuppressive Tregs and polarizing macrophages towards an M2 phenotype.[1]

This metabolic reprogramming creates a highly immunosuppressive TME, facilitating tumor growth, progression, and resistance to therapies, including immune checkpoint inhibitors.[2][3] The rationale for dual IDO1/TDO2 inhibition stems from the potential for tumors to upregulate one enzyme when the other is blocked, thereby sustaining kynurenine production and immune suppression.[3]

This compound: Mechanism of Action

This compound is a competitive inhibitor that targets the enzymatic activity of both IDO1 and TDO2. By blocking these initial and rate-limiting enzymes, this compound effectively abrogates the production of kynurenine. This leads to a reversal of the immunosuppressive TME by:

-

Increasing Tryptophan Levels: Restoring local tryptophan concentrations to support the function and proliferation of cytotoxic CD8+ T cells and NK cells.[1][4]

-

Decreasing Kynurenine Levels: Reducing the activation of the AhR, which in turn suppresses the differentiation and recruitment of Tregs and myeloid-derived suppressor cells (MDSCs).[1][4][5]

The net effect is a shift in the TME from an immunosuppressive to an immune-active state, enhancing the ability of the host immune system to recognize and eliminate cancer cells.

Caption: Mechanism of this compound in the Kynurenine Pathway.

Quantitative Data Summary

This compound has demonstrated potent inhibition of both IDO1 and TDO2 enzymes. Preclinical studies have utilized various oral dosing regimens to establish its in vivo pharmacodynamic effects and anti-tumor efficacy.

| Parameter | Value | Target | Source |

| IC₅₀ | 0.17 µM | IDO1 | [6] |

| IC₅₀ | 0.25 µM | TDO2 | [6] |

| Study Type | Cancer Model | Dosing Regimen | Key Findings | Source |

| In Vitro | Platinum-Resistant NSCLC Co-culture | 20 µM for 48h | Suppressed Tregs, enhanced effector T cells and NK cells. | [5][7] |

| In Vivo | Glioblastoma (Orthotopic Mouse Model) | 120 mg/kg/day, P.O. | Synergistic survival benefit with temozolomide; decreased Tregs and increased CD8+ T cells. | [1][8] |

| In Vivo | Platinum-Resistant NSCLC (Syngeneic Mouse Model) | 170 mg/kg/day, P.O. for 15 days | Inhibited tumor growth, decreased serum kynurenine, increased serum tryptophan, and enhanced anti-PD1 efficacy. | [4][6] |

| In Vivo | Triple-Negative Breast Cancer | 1 µM and 10 µM | Decreased tryptophan catabolism and reduced kynurenine levels. | [9][10] |

| Phase I Clinical Trial | Advanced Solid Malignancies | Starting at 50 mg, once daily, P.O. | To evaluate safety, tolerability, and determine the recommended Phase II dose. | [11][12] |

Key Experimental Protocols

In Vivo Glioblastoma Orthotopic Model

This protocol was designed to assess the efficacy of this compound as a monotherapy and in combination with the standard-of-care chemotherapy, temozolomide (TMZ).[1][8]

-

Cell Line: GL261(luc2), a murine glioma cell line expressing luciferase for bioluminescence imaging.

-

Animal Model: C57BL/6J mice.

-

Tumor Implantation: Mice were stereotactically implanted with GL261(luc2) cells into the striatum. Tumor growth was monitored via bioluminescence imaging.

-

Treatment Groups (n=15 per group):

-

Vehicle Control (5% DMSO, P.O.)

-

Temozolomide (8 mg/kg, I.P., in 8-day cycles)

-

This compound (120 mg/kg/day, P.O.)

-

Combination: Temozolomide + this compound

-

-

Treatment Initiation: Day 7 post-implantation.

-

Primary Endpoints: Tumor growth (bioluminescence) and overall survival.

-

Secondary Endpoints (from satellite groups, n=6 per group): Analysis of tumor-infiltrating lymphocytes (TILs) by FACS on day 16 to quantify CD8+ T cells and Tregs (CD4+CD25+FoxP3+).[1]

Caption: Workflow for the In Vivo Glioblastoma Efficacy Study.

In Vivo Syngeneic Non-Small Cell Lung Cancer (NSCLC) Model

This protocol was established to evaluate this compound's ability to modulate the TME and enhance immunotherapy in a platinum-resistant cancer model.[4]

-

Cell Lines: Lewis Lung Carcinoma (LLC) and its cisplatin-resistant counterpart (LLC-CR).

-

Animal Model: C57BL/6 mice.

-

Tumor Inoculation: Mice were subcutaneously inoculated with LLC-CR cells.

-

Treatment Groups:

-

Vehicle Control

-

This compound (170 mg/kg, P.O., once daily for 15 days)

-

Anti-PD1 antibody (10 mg/kg, I.P., every 3 days)

-

Combination: this compound + Anti-PD1

-

-

Primary Endpoints: Tumor growth and tumor weight at the end of the study. Overall survival.

-

Pharmacodynamic & Immune Analysis:

-

Measurement of kynurenine and tryptophan levels in serum.

-

FACS analysis of splenocytes and TILs to quantify Tregs, MDSCs, NK cells (NKG2D+), and CD8+ T cells.

-

Phase I Clinical Trial Protocol (this compound-001)

This is a first-in-human, open-label study to assess the safety, tolerability, pharmacology, and preliminary efficacy of this compound in patients with advanced solid malignancies.[11][12]

-

Study Design: Dose-escalation study conducted in two parts.

-

Part 1 (Dose Duration Escalation): A fixed dose of 50 mg this compound is administered for escalating durations (7, 14, and 28 days) within a 28-day cycle.

-

Part 2 (Dose Level Escalation): The dose of this compound will be escalated across several cohorts, administered for 28 consecutive days.

-

-

Primary Objective: To assess the safety and tolerability of this compound and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

-

Secondary Objectives:

-

Characterize the pharmacokinetic (PK) profile of this compound.

-

Evaluate the pharmacodynamic (PD) effects by measuring plasma concentrations of kynurenine and tryptophan.[12]

-

Assess preliminary anti-tumor activity using RECIST v1.1 criteria.

-

-

Key Assessments:

-

Safety: Monitoring of adverse events (AEs), clinical laboratory evaluations (hematology, chemistry), vital signs.

-

Pharmacokinetics: Blood sampling pre-dose and at multiple time points post-dose (1, 2, 4, and 6 hours).

-

Pharmacodynamics: Measurement of plasma kynurenine and tryptophan to assess target engagement.

-

Caption: Logical Flow of the this compound-001 Phase I Clinical Trial.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a fundamental mechanism of tumor immune escape. Its dual inhibition of IDO1 and TDO2 provides a comprehensive blockade of the kynurenine pathway, which preclinical data suggest can effectively reprogram the tumor microenvironment to be more responsive to anti-tumor immunity. The synergy observed with both chemotherapy and immune checkpoint inhibitors highlights its potential as a cornerstone of combination therapy regimens for a variety of solid tumors, including immunologically "cold" tumors like glioblastoma and therapy-resistant cancers.[1][3][4][13]

The ongoing Phase I clinical trial is a critical step in translating these preclinical findings to the clinic. The results will provide essential data on the safety, tolerability, and optimal dosing of this compound, while pharmacodynamic markers will offer the first indication of target engagement in humans. Future research will likely focus on identifying patient populations most likely to benefit from this compound therapy and exploring novel combination strategies to further enhance its anti-tumor efficacy.

References

- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]

- 4. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abstract 2325: Targeting kynurenine pathway using novel IDO/TDO dual inhibitor (AT0174) to modulate tumor microenvironment in platinum resistant non-small cell lung cancer cancer: An immunometabolism compliment markers | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 12. anzctr.org.au [anzctr.org.au]

- 13. researchgate.net [researchgate.net]

AT-0174: A Dual Inhibitor of IDO1 and TDO2 for Reversing Tryptophan Metabolism-Mediated Immunosuppression in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The metabolic landscape of the tumor microenvironment is increasingly recognized as a critical determinant of cancer progression and immune evasion. One of the key metabolic pathways implicated in creating an immunosuppressive milieu is the catabolism of the essential amino acid tryptophan. This process, primarily mediated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This technical guide provides a comprehensive overview of AT-0174, a novel, orally bioavailable dual inhibitor of both IDO1 and TDO2. We will delve into its mechanism of action, summarize key preclinical data in various cancer models, provide detailed experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies to overcome cancer-associated immune tolerance.

Introduction: The Role of Tryptophan Metabolism in Cancer Immunology

Cancer cells can co-opt metabolic pathways to sustain their growth and evade immune surveillance. The enzymatic degradation of tryptophan is a pivotal mechanism of immune escape.[1] Two key enzymes, IDO1 and TDO2, catalyze the initial and rate-limiting step of tryptophan catabolism, converting it to N-formylkynurenine, which is rapidly converted to kynurenine.[2]

This enzymatic activity has two major consequences within the tumor microenvironment:

-

Tryptophan Depletion: The depletion of this essential amino acid inhibits the proliferation and function of effector T cells, which are critical for anti-tumor immunity.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in various immune cells.[3] AhR activation promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[4]

Given the limitations of targeting only IDO1, as demonstrated in past clinical trials, the dual inhibition of both IDO1 and TDO2 presents a more comprehensive and potentially more effective therapeutic strategy. This compound has emerged as a promising agent in this class.

This compound: A Potent Dual Inhibitor of IDO1 and TDO2

This compound is an orally active small molecule designed to potently and selectively inhibit both IDO1 and TDO2 enzymes.

Potency and Selectivity

Preclinical studies have established the inhibitory potency of this compound against both target enzymes.

| Target | IC50 Value |

| IDO1 | 0.17 µM (170 nM)[5] |

| TDO2 | 0.25 µM (250 nM)[5] |

| Table 1: In vitro inhibitory potency of this compound against IDO1 and TDO2. |

Further pharmacological profiling has demonstrated the selectivity of this compound, with weak interactions observed at other tryptophan-related enzymes such as tryptophan hydroxylase (TH) and monoamine oxidase A (MAO-A), and a significantly higher IC50 for monoamine oxidase B (MAO-B) (6.38 µM).[5] Importantly, this compound does not directly activate the Aryl Hydrocarbon Receptor (AhR).[6]

Preclinical Efficacy of this compound in Cancer Models

The anti-tumor activity of this compound has been evaluated in various preclinical cancer models, demonstrating its ability to modulate the tumor microenvironment and enhance anti-tumor immunity.

Glioblastoma

In an orthotopic mouse model of glioblastoma using GL261(luc2) cells, this compound demonstrated significant therapeutic potential, particularly in combination with the standard-of-care chemotherapeutic agent, temozolomide.[7]

-

Monotherapy: As a single agent, this compound did not significantly impact tumor growth or survival.[7]

-

Combination Therapy: When combined with temozolomide, this compound provided clear synergy, leading to decreased tumor growth and significantly improved survival.[7] This combination also led to an increase in CD8+ T cell infiltration and a decrease in CD4+ Treg infiltration within the tumor.[7]

A preliminary dose-ranging study in a subcutaneous glioma xenograft model over-expressing IDO1 and TDO2 confirmed the dose-dependent effect of orally administered this compound on tryptophan and kynurenine levels in tumor tissue.[5]

| This compound Dose | Change in Tumor Tryptophan | Change in Tumor Kynurenine |

| 60 mg/kg | Dose-dependent increase | Dose-dependent decrease |

| 120 mg/kg | Dose-dependent increase | Significant decrease |

| 240 mg/kg | Significant increase | Significant decrease |

| Table 2: Dose-dependent effect of oral this compound on tryptophan and kynurenine levels in glioma cell-based xenografts. [5] |

Ovarian Cancer

In a syngeneic mouse model of high-grade serous ovarian cancer, the dual inhibition of IDO1 and TDO2 with this compound resulted in significant anti-tumor effects. Treatment with this compound led to a reduction in tumor progression, a decrease in tumor-associated macrophages, and reduced expression of the immune-suppressive protein PD-L1 on both immune and tumor cells.

Non-Small Cell Lung Cancer (NSCLC)

In a platinum-resistant model of NSCLC, this compound demonstrated the ability to overcome the compensatory upregulation of TDO2 observed with selective IDO1 inhibition.[8] Dual inhibition with this compound suppressed tumor growth to a greater extent than IDO1 inhibition alone.[8] This was accompanied by a significant enhancement in the frequency of NKG2D on NK and CD8+ T cells, and a reduction in Tregs and myeloid-derived suppressor cells (MDSCs).[8]

Signaling Pathways and Experimental Workflows

Tryptophan Catabolism and Immunosuppression Pathway

The following diagram illustrates the central role of IDO1 and TDO2 in tryptophan metabolism and the subsequent activation of the AhR pathway, leading to immunosuppression. This compound acts to block this cascade at its origin.

Caption: The Tryptophan-Kynurenine-AhR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound in a syngeneic mouse model.

Caption: A generalized workflow for preclinical in vivo studies of this compound.

Detailed Experimental Protocols

In Vivo Glioblastoma Xenograft Study

-

Animal Model: 7-week-old female C57BL/6J mice.[5]

-

Cell Line: GL261(luc2) glioma cells, which may be engineered to overexpress human IDO1 or TDO2 for pharmacodynamic studies.[5]

-

Tumor Implantation: For orthotopic models, stereotactic implantation of GL261(luc2) cells into the striatum.[7] For subcutaneous models for pharmacodynamic assessment, cells are injected subcutaneously.[5]

-

Treatment Regimen:

-

Pharmacodynamic Analysis:

-

Mice are euthanized at a specified time point after the final dose (e.g., 2 hours).[5]

-

Tumor tissue and plasma are collected.[5]

-

Tryptophan and kynurenine levels are quantified using a suitable analytical method such as HPLC or LC-MS/MS. An internal standard (e.g., 3-Nitro-L-Tyrosine) is used for normalization.[5]

-

IDO1/TDO2 Enzyme Inhibition Assay

-

Principle: A colorimetric assay to measure the production of kynurenine from tryptophan by the IDO1 or TDO2 enzyme.

-

Procedure (General Outline):

-

Recombinant human IDO1 or TDO2 enzyme is incubated with tryptophan in a suitable reaction buffer.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of kynurenine produced is quantified. This can be achieved by reacting kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Analysis of Tumor-Infiltrating Immune Cells

-

Tissue Processing: Tumors are excised, mechanically dissociated, and enzymatically digested to obtain a single-cell suspension.

-

Flow Cytometry:

-

Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T cell subsets; F4/80, CD11b for myeloid cells).

-

Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.

-

-

Immunohistochemistry (IHC):

-

Tumor tissues are fixed, embedded in paraffin, and sectioned.

-

Sections are stained with antibodies against specific immune cell markers.

-

The stained sections are visualized under a microscope to assess the infiltration and localization of immune cells within the tumor.

-

Clinical Development of this compound

This compound is currently being evaluated in a Phase I clinical trial in subjects with advanced solid malignancies.[9][10] The primary objectives of this study are to assess the safety, tolerability, and pharmacokinetics of this compound and to determine the recommended Phase II dose.[9] The study will also evaluate the pharmacodynamic effects of this compound by measuring plasma concentrations of tryptophan and kynurenine.[9] The trial is designed in two parts, with the first part focusing on dose escalation and duration, and the second part further evaluating the selected dose.[10] The study is recruiting patients with a range of solid tumors, including non-small cell lung cancer, triple-negative breast cancer, melanoma, ovarian cancer, and glioblastoma.[10][11]

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic pathway of immune evasion in cancer. By dually inhibiting IDO1 and TDO2, this compound can restore tryptophan levels and reduce the production of immunosuppressive kynurenines within the tumor microenvironment. Preclinical studies have demonstrated its potential to enhance anti-tumor immunity, particularly in combination with standard-of-care therapies. The ongoing Phase I clinical trial will provide crucial insights into the safety and efficacy of this compound in patients with advanced cancers. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of modulating tryptophan metabolism in oncology.

References

- 1. Tryptophan metabolism contributes to radiation-induced immune checkpoint reactivation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan metabolism is inversely regulated in the tumor and blood of patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Aryl Hydrocarbon Receptor and Tumor Immunity [frontiersin.org]

- 5. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. anzctr.org.au [anzctr.org.au]

- 10. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 11. This compound by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]

Preclinical Profile of AT-0174: A Novel Dual IDO1/TDO2 Inhibitor for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-0174 is an orally administered small molecule inhibitor currently under development for the treatment of a variety of solid tumors. It is designed to target two key enzymes in the tryptophan catabolism pathway: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2). The overexpression of these enzymes is a common feature in many solid malignancies, including glioblastoma, and is associated with a poor prognosis.[1][2] By breaking down the essential amino acid tryptophan, IDO1 and TDO2 create an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system.[1][2][3] this compound, by dually inhibiting these enzymes, aims to restore anti-tumor immunity and enhance the efficacy of other cancer therapies. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound functions as a dual inhibitor of both IDO1 and TDO2.[4] These enzymes are critical regulators of tryptophan metabolism. Their increased activity in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of cytotoxic T cells, which are essential for killing cancer cells, and promotes the infiltration of regulatory T cells (Tregs) that further dampen the anti-tumor immune response.[1][3] By blocking both IDO1 and TDO2, this compound is designed to reverse this immunosuppressive state.

In Vitro Activity

Preclinical evaluations have established the potency of this compound in inhibiting its target enzymes.

| Parameter | Value | Target |

| IC50 | 0.17 µM | IDO1 |

| IC50 | 0.25 µM | TDO2 |

| Table 1: In Vitro Inhibitory Activity of this compound[4] |

In Vivo Preclinical Efficacy

The anti-tumor effects of this compound have been investigated in several syngeneic mouse models of solid tumors.

Non-Small Cell Lung Cancer (NSCLC)

In a study utilizing an allogeneic mouse model of non-small cell lung cancer, oral administration of this compound at a dose of 170 mg/kg/day for 15 days resulted in the inhibition of tumor growth.[4] Another study in a platinum-resistant NSCLC model showed that this compound treatment led to a significant decrease in serum kynurenine and an increase in tryptophan levels.[5] When combined with an anti-PD-1 antibody, this compound demonstrated a greater suppression of tumor growth compared to either agent alone.[5] The median survival of mice treated with the combination was 50 days, compared to 36 days for this compound alone and 35 days for anti-PD-1 alone.[5]

Ovarian Cancer

In a syngeneic mouse model of high-grade serous carcinoma (HGSC), daily oral gavage of this compound significantly reduced tumor burden compared to the vehicle control.[6] The treatment was well-tolerated, with no significant changes in the body weight of the mice.[6] Immunohistochemical analysis of the tumors revealed that while this compound did not alter the infiltration of CD3+ T cells, it did lead to a reduction in F4/80+ tumor-associated macrophages (TAMs).[6] Furthermore, this compound treatment resulted in reduced levels of PD-L1+ macrophages.[6]

Glioblastoma

A study in an orthotopic mouse model of glioblastoma investigated the efficacy of this compound alone and in combination with the standard-of-care chemotherapeutic agent, temozolomide.[1][2][3] In this model, this compound monotherapy did not have a significant effect on tumor growth or survival.[1][3] However, when combined with temozolomide, a clear synergistic effect was observed, leading to a further decrease in tumor growth and a significant improvement in survival.[1][3] The combination therapy also resulted in an elevation of CD8+ T cell expression and a decrease in CD4+ Treg infiltration within the tumors.[1][3] A dose-ranging study in mice with subcutaneous glioma xenografts showed that oral administration of this compound led to a dose-dependent increase in tryptophan and a decrease in kynurenine in the tumor tissue.[1] A minimum efficacious oral dose of 120 mg/kg was identified, which significantly decreased the kynurenine to tryptophan ratio.[1]

References

- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Tryptophan Catabolism in Ovarian Cancer to Attenuate Macrophage Infiltration and PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

AT-0174: A Technical Overview of its Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction: AT-0174 is an orally active, dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2), enzymes that play a critical role in tumor immune evasion.[1][2] By targeting both enzymes, this compound aims to restore anti-tumor immunity by modulating the tryptophan catabolism pathway. This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

Mechanism of Action: Reversing Immune Suppression

IDO1 and TDO2 are enzymes that catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[2][3] In the tumor microenvironment, the overexpression of these enzymes leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for killing cancer cells.

-

Kynurenine Accumulation: The accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs), which suppress the anti-tumor immune response.[4]

This compound, by inhibiting both IDO1 and TDO2, is designed to reverse these immunosuppressive mechanisms. The intended outcome is a restored local concentration of tryptophan and a reduction in kynurenine, thereby enhancing the activity of cytotoxic T lymphocytes and reducing the suppressive influence of Tregs.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

AT-0174 and its Interaction with Tumor-Infiltrating Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-0174 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of the tumor microenvironment, promoting immune evasion by depleting tryptophan and producing the immunosuppressive metabolite kynurenine. By inhibiting both IDO1 and TDO2, this compound has demonstrated the potential to reverse this immunosuppression and enhance anti-tumor immunity, primarily through the modulation of tumor-infiltrating lymphocyte (TIL) populations. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound's effects on TILs, intended for researchers and professionals in the field of oncology and drug development.

Introduction

The metabolic landscape of the tumor microenvironment (TME) is increasingly recognized as a key factor in cancer progression and response to therapy. One of the pivotal metabolic pathways exploited by tumors to evade immune surveillance is the catabolism of the essential amino acid tryptophan. Two enzymes, IDO1 and TDO2, catalyze the rate-limiting step in this pathway, converting tryptophan to kynurenine. Elevated expression of these enzymes in tumor cells and antigen-presenting cells leads to a TME characterized by tryptophan depletion and kynurenine accumulation. This altered metabolic milieu suppresses the activity of effector immune cells, such as CD8+ cytotoxic T lymphocytes and Natural Killer (NK) cells, while promoting the differentiation and function of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

This compound emerges as a promising therapeutic agent by dually targeting both IDO1 and TDO2. This dual inhibition is hypothesized to be more effective than targeting either enzyme alone, as tumors can exhibit expression of either or both enzymes, and inhibition of one may lead to compensatory upregulation of the other. This guide will delve into the preclinical evidence supporting the immunomodulatory effects of this compound, with a specific focus on its interaction with tumor-infiltrating lymphocytes.

Mechanism of Action: Reversing Immune Suppression

This compound exerts its anti-tumor effects by blocking the enzymatic activity of both IDO1 and TDO2. This inhibition leads to a significant shift in the metabolic composition of the TME, characterized by:

-

Increased Tryptophan Availability: By preventing its degradation, this compound restores local tryptophan levels, which is essential for the proliferation and effector function of cytotoxic T lymphocytes.

-

Decreased Kynurenine Production: The reduction in kynurenine alleviates its direct immunosuppressive effects on T cells and other immune cell populations. Kynurenine is known to induce T-cell apoptosis and skew T-cell differentiation towards the immunosuppressive Treg lineage.

The net effect of this metabolic reprogramming is the creation of a more pro-inflammatory TME that is conducive to a robust anti-tumor immune response.

Signaling Pathway

AT-0174: A Technical Guide to a Novel Dual Inhibitor of IDO1 and TDO2

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-0174 is an orally active small molecule that acts as a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of tryptophan metabolism and are implicated in the suppression of anti-tumor immunity. By inhibiting both IDO1 and TDO2, this compound disrupts the kynurenine pathway, a key mechanism of immune evasion in various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is an isoxazolopyridin-3-amine derivative with the following chemical structure and properties.

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₅ClFN₃O | [1] |

| IUPAC Name | 5-chloro-6-fluoro-[2][3][4]oxadiazolo[3,4-b]pyridin-7-amine | Inferred from structure |

| Molecular Weight | 189.57 g/mol | [1] |

| SMILES | NC1NOC2=NC(Cl)=C(F)C=C21 | [1] |

| Solubility | Soluble in DMSO.[3] Specific quantitative data in DMSO, water, and ethanol are not readily available in the provided search results. | |

| Storage and Stability | Store as a solid at room temperature. For solutions, it is recommended to store in tightly sealed vials at -20°C for up to one month.[5] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by dually inhibiting the enzymes IDO1 and TDO2, which are the rate-limiting steps in the catabolism of tryptophan to kynurenine.[2][3][6] Elevated levels of kynurenine in the tumor microenvironment lead to the suppression of effector T-cell and natural killer (NK) cell function and promote the differentiation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][7][8]

By inhibiting IDO1 and TDO2, this compound leads to:

-

Decreased Kynurenine Production: This alleviates the immunosuppressive effects of kynurenine.

-

Increased Tryptophan Levels: This can enhance T-cell proliferation and function.

-

Enhanced Anti-Tumor Immunity: The restoration of a more favorable tumor microenvironment allows for a more robust anti-tumor immune response, including increased infiltration and activation of CD8+ T-cells.[3]

The following diagram illustrates the signaling pathway affected by this compound.

Biological and Pharmacological Properties

This compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including non-small cell lung cancer and glioblastoma.[3][9]

Enzyme Inhibition Data

| Target | IC₅₀ | Reference |

| IDO1 | 0.17 µM | [1] |

| TDO2 | 0.25 µM | [3] |

Selectivity Profile

This compound exhibits considerable selectivity for IDO1 and TDO2 with weak or no significant inhibition of other related enzymes.[3]

| Enzyme/Receptor | Activity | Reference |

| Tryptophan Hydroxylase (TH) | No significant inhibition | [3] |

| Monoamine Oxidase A (MAO-A) | No significant inhibition | [3] |

| Monoamine Oxidase B (MAO-B) | IC₅₀ = 6.38 µM | [3] |

Key Experimental Protocols

In Vitro IDO1/TDO2 Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on IDO1 and TDO2.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a solution of the substrate, L-Tryptophan, in assay buffer.

-

Prepare solutions of recombinant human IDO1 or TDO2 enzyme in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, followed by the this compound dilutions or vehicle control.

-

Add the enzyme solution to each well and pre-incubate for a short period at room temperature.

-

Initiate the enzymatic reaction by adding the L-Tryptophan solution.

-

Incubate the plate at 37°C for a specified time.

-

-

Detection:

-

Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.

-

Measure the amount of kynurenine produced using a colorimetric assay. This typically involves a reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measuring the absorbance at approximately 480 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vivo Efficacy in a Glioblastoma Mouse Model

This protocol outlines a study to evaluate the in vivo anti-tumor efficacy of this compound in an orthotopic glioblastoma mouse model.[3]

Methodology:

-

Animal Model:

-

Use immunocompetent mice, such as C57BL/6J, to allow for the study of immune responses.

-

-

Tumor Cell Implantation:

-

Stereotactically implant a murine glioblastoma cell line (e.g., GL261) engineered to express luciferase (luc2) into the striatum of the mice.

-

-

Treatment:

-

After a period of tumor establishment (e.g., 7 days), randomize the mice into different treatment groups: vehicle control, a standard-of-care chemotherapeutic agent like temozolomide (TMZ), this compound alone, and the combination of this compound and TMZ.

-

Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 120 mg/kg/day) in a vehicle such as 5% DMSO in saline.[3]

-

-

Monitoring and Endpoints:

-

Monitor tumor growth regularly using non-invasive methods like bioluminescence imaging.

-

Monitor the health and body weight of the mice throughout the study.

-

The primary endpoint is typically overall survival.

-

Secondary endpoints can include tumor growth inhibition and analysis of the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry) to assess immune cell infiltration (e.g., CD8+ T-cells, Tregs).[3]

-

Conclusion

This compound is a promising dual inhibitor of IDO1 and TDO2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, which involves the reversal of tryptophan-metabolism-mediated immunosuppression, positions it as a compelling candidate for further investigation, both as a monotherapy and in combination with other cancer treatments such as chemotherapy and immunotherapy. The information and protocols provided in this guide are intended to facilitate further research and development of this novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability and Storage | Tocris Bioscience [tocris.com]

- 6. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AT-0174 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-0174 is an experimental, orally bioavailable small molecule that acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[1][2] These enzymes are critical regulators of tryptophan metabolism and are implicated in mediating immune suppression within the tumor microenvironment.[3][4][5] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 and TDO2 create an immunosuppressive milieu that facilitates tumor growth and immune evasion. This compound is under development for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.[6] Preclinical studies in mouse models have demonstrated its potential to modulate the tumor microenvironment, enhance anti-tumor immunity, and synergize with other cancer therapies such as chemotherapy and immune checkpoint inhibitors.[7][8][9]

These application notes provide detailed experimental protocols for utilizing this compound in syngeneic and orthotopic mouse models of glioblastoma and non-small cell lung cancer.

Mechanism of Action: The IDO1/TDO2 Pathway

IDO1 and TDO2 are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[3] In the tumor microenvironment, the upregulation of these enzymes leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively promote the generation of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[3][4] this compound, by inhibiting both IDO1 and TDO2, aims to reverse this immunosuppressive state, thereby restoring anti-tumor immune responses.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]

- 6. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: AT-0174 in Orthotopic Glioblastoma Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and therapeutic rationale for utilizing AT-0174, a novel dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), in preclinical orthotopic glioblastoma (GBM) models. The provided protocols are based on established murine models and offer a framework for investigating the efficacy and mechanism of action of this compound, particularly in combination with standard-of-care chemotherapy.

Introduction

Glioblastoma is an aggressive and highly lethal brain tumor with a poor prognosis[1][2][3][4]. A key mechanism of immune evasion in glioblastoma is the upregulation of the enzymes IDO1 and TDO2, which are involved in tryptophan metabolism[1][2][3][4]. These enzymes deplete tryptophan and produce kynurenine, leading to the suppression of cytotoxic T cell responses and the promotion of regulatory T cells (Tregs) within the tumor microenvironment[1][3]. This compound is an orally active dual inhibitor of IDO1 and TDO2 with IC50 values of 0.17 and 0.25 μM, respectively[5]. By targeting both enzymes, this compound aims to restore anti-tumor immunity. Preclinical studies have demonstrated that while this compound as a monotherapy has limited impact on tumor growth or survival in orthotopic GBM models, it acts synergistically with the standard chemotherapeutic agent temozolomide (TMZ)[1][2][3]. This combination therapy has been shown to decrease tumor growth, significantly improve survival, enhance CD8+ T cell infiltration, and reduce the infiltration of immunosuppressive CD4+ Tregs[1][2][3].

Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in orthotopic glioblastoma models.

Table 1: Treatment Groups and Dosing Regimens in an Orthotopic Glioblastoma Model [1]

| Group | Treatment | Dose | Administration Route | Schedule |

| 1 | Vehicle | - | Oral (PO) | Daily, from day 7 to 55 post-implantation |

| 2 | Temozolomide (TMZ) | 8 mg/kg | Intraperitoneal (IP) | Every 2 days for five 8-day cycles, starting day 7 |

| 3 | This compound | 120 mg/kg | Oral (PO) | Daily, from day 7 to 55 post-implantation |

| 4 | TMZ + this compound | 8 mg/kg + 120 mg/kg | IP + PO | As per individual schedules |

Table 2: Pharmacodynamic Dose-Ranging Study of this compound in a Subcutaneous Xenograft Model [1][2]

| Treatment Group | Dose | Administration Route | Outcome |

| Vehicle Control | - | Oral Gavage (in 5% DMSO) | Baseline tryptophan and kynurenine levels |

| This compound | 60 mg/kg | Oral Gavage (in 5% DMSO) | Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine |

| This compound | 120 mg/kg | Oral Gavage (in 5% DMSO) | Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine |

| This compound | 240 mg/kg | Oral Gavage (in 5% DMSO) | Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine |

Table 3: Efficacy of this compound in Combination with Temozolomide in an Orthotopic Glioblastoma Model [1][2]

| Treatment Group | Effect on Tumor Growth | Median Survival | Key Immunological Changes |

| Vehicle | Progressive Tumor Growth | Baseline | - |

| Temozolomide (TMZ) | Decreased | Improved | Increased infiltration of CD4+ Tregs |

| This compound (monotherapy) | No significant effect | No significant effect | - |

| TMZ + this compound | Further decreased | Significantly improved | Elevated CD8+ T cell expression and decreased CD4+ Treg infiltration |

Signaling Pathway

The therapeutic rationale for this compound centers on the inhibition of the tryptophan catabolism pathway, which is exploited by glioblastoma to create an immunosuppressive tumor microenvironment.

Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Mouse Model and Treatment

This protocol details the establishment of an orthotopic glioblastoma model and subsequent treatment with this compound, alone or in combination with temozolomide.

Materials:

-

C57BL/6J mice

-

GL261(luc2) murine glioma cells

-

Stereotactic implantation equipment

-

This compound

-

Temozolomide (TMZ)

-

Vehicle for this compound: 5% DMSO in a suitable carrier (e.g., sterile water or corn oil)

-

Vehicle for TMZ: Appropriate solvent for intraperitoneal injection

-

Oral gavage needles

-

Syringes and needles for IP injection

-

Bioluminescence imaging system

Procedure:

-

Cell Culture: Culture GL261(luc2) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Stereotactic Implantation:

-

Anesthetize C57BL/6J mice.

-

Secure the mouse in a stereotactic frame.

-

Create a burr hole over the desired brain region (e.g., striatum).

-

Stereotactically implant GL261(luc2) cells into the brain parenchyma.

-

-

Post-operative Care and Tumor Establishment:

-

Provide appropriate post-operative care.

-

Allow tumors to establish for 7 days post-implantation. Monitor tumor growth via bioluminescence imaging if applicable.

-

-

Treatment Administration (Beginning Day 7):

-

This compound Administration: Prepare a 120 mg/kg dose of this compound in the vehicle. Administer daily via oral gavage.

-

Temozolomide Administration: Prepare an 8 mg/kg dose of TMZ. Administer via intraperitoneal injection every two days for five 8-day cycles.

-

Combination Therapy: Administer both this compound and TMZ according to their respective schedules.

-

Control Groups: Administer the respective vehicles to the control groups.

-

-

Monitoring:

-

Monitor animal health and body weight regularly.

-

Track tumor progression using bioluminescence imaging.

-

Continue treatment until a pre-determined endpoint (e.g., day 55) or until humane endpoints are reached.

-

-

Endpoint Analysis:

-

At the study endpoint, euthanize mice and collect brain tissue for histological and immunological analysis (e.g., immunohistochemistry for CD4+ and CD8+ T cells).

-

Protocol 2: Pharmacodynamic Analysis of this compound

This protocol is for assessing the in vivo target engagement of this compound by measuring tryptophan and kynurenine levels in tumor tissue.

Materials:

-

Mice with established subcutaneous or orthotopic glioblastoma tumors

-

This compound at various doses (e.g., 60, 120, 240 mg/kg)

-

Vehicle (5% DMSO)

-

Equipment for tissue homogenization and extraction

-

HPLC system for tryptophan and kynurenine analysis

Procedure:

-

Tumor Establishment: Inoculate mice with glioblastoma cells to establish tumors. For subcutaneous models, this can be done on the flank.

-

Dosing:

-

Once tumors are established (e.g., 12 days post-inoculation), administer a single oral dose of this compound at the desired concentration (60, 120, or 240 mg/kg) or vehicle to respective groups.

-

-

Tissue Collection:

-

Euthanize the mice 2 hours after oral gavage.

-

Dissect and collect the tumor tissue.

-

-

Sample Preparation:

-

Homogenize the tumor tissue.

-

Perform an extraction procedure to isolate tryptophan and kynurenine. A common method involves protein precipitation with trichloroacetic acid.

-

-

HPLC Analysis:

-

Analyze the extracted samples for tryptophan and kynurenine concentrations using a validated HPLC method.

-

Calculate the kynurenine to tryptophan (K:T) ratio as a measure of IDO1/TDO2 enzyme inhibition.

-

Conclusion

This compound demonstrates a promising profile as an adjunct therapy for glioblastoma. Its ability to synergize with temozolomide by modulating the tumor immune microenvironment provides a strong rationale for further preclinical and clinical investigation. The protocols and data presented here offer a foundational guide for researchers aiming to explore the therapeutic potential of dual IDO1/TDO2 inhibition in glioblastoma.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. medchemexpress.com [medchemexpress.com]